4-(Metiltio)-1H-imidazol

Descripción general

Descripción

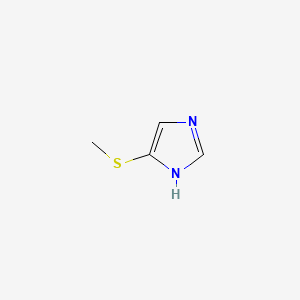

4-(Methylthio)-1H-imidazole is a heterocyclic organic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom

Aplicaciones Científicas De Investigación

4-(Methylthio)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals due to its unique reactivity and stability.

Mecanismo De Acción

Target of Action

A compound with a similar structure, 4-methylthio-alpha-d-mannose, targets alpha-amylase 2b in humans . Alpha-amylase 2B is an enzyme that plays a crucial role in the breakdown of starch into simple sugars.

Mode of Action

It’s worth noting that many compounds with a similar structure, such as certain organophosphates, work via cholinesterase inhibition . This process involves the compound binding to the active site of the enzyme, preventing it from carrying out its normal function.

Biochemical Pathways

Compounds like methionine, which also contain a methylthio group, play a critical role in the metabolism and health of many species, including humans . Methionine is involved in various processes related to DNA transcription, epigenetic expression, and gene regulation .

Pharmacokinetics

A study on a 4’-methylthio derivative of propranolol in dogs showed that the methylthio substituent significantly affected the pharmacokinetics and metabolism of the drug . The study found that the compound had a larger volume of distribution, a longer half-life, and a lower oral clearance compared to propranolol .

Result of Action

A study on 4’-methylthio-trans-stilbene derivatives, analogs of trans-resveratrol, showed that these compounds had cytotoxic, tubulin-interfering, and proapoptotic activities . These compounds exerted a stronger cytotoxic effect than trans-resveratrol and induced cell cycle arrest and apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-1H-imidazole typically involves the reaction of imidazole with methylthiolating agents under controlled conditions. One common method includes the use of methylthiolating reagents such as methyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 4-(Methylthio)-1H-imidazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methylthio)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the imidazole ring or the methylthio group.

Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiolates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, thiolates, bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminothiazole: Another sulfur-containing heterocyclic compound with significant biological activities.

1,3,4-Thiadiazole: Known for its antimicrobial and anti-inflammatory properties.

Benzimidazole: Widely used in pharmaceuticals for its broad spectrum of biological activities.

Uniqueness

4-(Methylthio)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Actividad Biológica

4-(Methylthio)-1H-imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-(Methylthio)-1H-imidazole features a five-membered imidazole ring with a methylthio group attached at the 4-position. This substitution pattern is critical for its biological activity, enhancing its reactivity and potential for forming diverse derivatives.

Target Interactions:

- Alpha-Amylase Inhibition: Compounds structurally similar to 4-(Methylthio)-1H-imidazole have been shown to inhibit alpha-amylase, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism.

- Cholinesterase Inhibition: Many sulfur-containing compounds exhibit cholinesterase inhibition, which can influence neurotransmitter levels and has implications for neurodegenerative diseases.

Biochemical Pathways:

- The methylthio group plays a significant role in metabolic pathways, influencing the health of various species, including humans.

Antimicrobial Properties

Research indicates that 4-(Methylthio)-1H-imidazole possesses notable antimicrobial activity against various pathogenic microbes. In vitro studies have demonstrated its effectiveness against bacterial strains, making it a candidate for developing new antimicrobial agents amid rising antibiotic resistance .

| Microbe Tested | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | High inhibition | |

| Candida albicans | Significant antifungal activity |

Anticancer Activity

Recent studies have explored the anticancer potential of 4-(Methylthio)-1H-imidazole derivatives. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines, indicating their potential as anticancer agents.

| Compound | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| 4o | HCT-15 | 1.1 | Antiproliferative |

| 4o | NCI-H460 | 1.6 | Antiproliferative |

| 4o | Jurkat | >10 | Low toxicity in normal cells |

Study on Anticancer Activity

A systematic study evaluated the antiproliferative effects of various imidazole derivatives, including those based on 4-(Methylthio)-1H-imidazole. The most active compound in this series exhibited IC50 values ranging from 0.4 to 3.8 nM against a panel of seven cancer cell lines, demonstrating significant antitumor activity in vivo at doses considerably lower than traditional chemotherapeutics like combretastatin A-4 .

Evaluation of Cytotoxicity

In evaluating cytotoxicity against normal human cells, one derivative showed an IC50 greater than 10 μM in quiescent lymphocytes but significantly reduced this value in proliferating cells stimulated by phytohemagglutinin (PHA), indicating selective toxicity towards cancerous cells while sparing normal cells .

Propiedades

IUPAC Name |

5-methylsulfanyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-7-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIJIXLRIYPOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517671 | |

| Record name | 5-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83553-60-0 | |

| Record name | 5-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.